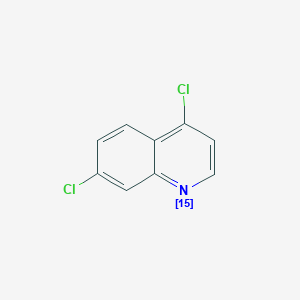

4,7-Dichloroquinoline-15N

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

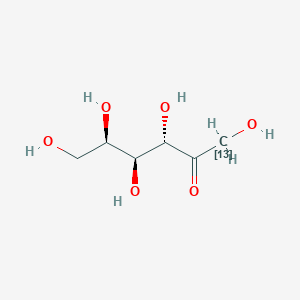

4,7-Dichloroquinoline-15N is a nitrogen-labeled derivative of 4,7-Dichloroquinoline, a two-ring heterocyclic compound. This compound is primarily used as a chemical intermediate in the synthesis of aminoquinoline antimalarial drugs, such as amodiaquine, chloroquine, and hydroxychloroquine . The nitrogen isotope labeling makes it particularly useful in various scientific research applications, including tracer studies and mechanistic investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloroquinoline-15N typically involves the following steps :

Condensation: The process begins with the condensation of 3-chloroaniline and diethyl ethoxy methylene malonate under mildly acidic conditions to form an imine.

Cyclization: The imine undergoes cyclization by heating in mineral oil to form the pyridine ring.

Hydrolysis and Decarboxylation: The intermediate is then hydrolyzed and decarboxylated to produce 4-hydroxy-7-chloroquinoline.

Chlorination: Finally, the hydroxy group in the 4-position is converted into a chloro group using phosphorus oxychloride, resulting in this compound.

Industrial Production Methods

The industrial production of this compound follows a similar route but is optimized for higher yield and purity . The process involves:

Hydrolysis and Acid Adjustment: Using 10% sodium hydroxide solution to prepare 4-hydroxy-7-chlorine-quinoline-3-carboxylic acid.

Decarboxylation: Producing 4-hydroxy-7-chloroquinoline.

Chlorination: Using phosphorus oxychloride to obtain 4,7-Dichloroquinoline crude products.

Refining: Performing one-step refining to achieve a purity of over 99%.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloroquinoline-15N undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The chlorine atom in the 4-position is highly reactive and can be replaced selectively.

Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include primary amines, which react under mild conditions to form derivatives like chloroquine.

Chlorination: Phosphorus oxychloride is used for chlorination reactions.

Major Products

Scientific Research Applications

4,7-Dichloroquinoline-15N is used in various scientific research applications :

Chemistry: As a chemical intermediate in the synthesis of antimalarial drugs.

Biology: In tracer studies to investigate biological pathways.

Medicine: In the development of new drug candidates.

Industry: In the synthesis of hybrid aminoquinoline-triazine derivatives with antimicrobial activity.

Mechanism of Action

The mechanism of action of 4,7-Dichloroquinoline-15N involves its role as an intermediate in the synthesis of antimalarial drugs . These drugs target the heme polymerase enzyme in the malaria parasite, inhibiting its ability to detoxify heme, leading to the parasite’s death. The nitrogen isotope labeling allows for detailed mechanistic studies and tracer experiments to understand these pathways better .

Comparison with Similar Compounds

4,7-Dichloroquinoline-15N can be compared with other similar compounds, such as :

4,7-Dichloroquinoline: The non-labeled version, used similarly as a chemical intermediate.

Chloroquine: A derivative used as an antimalarial drug.

The uniqueness of this compound lies in its nitrogen isotope labeling, which makes it particularly valuable for tracer studies and mechanistic investigations.

Properties

Molecular Formula |

C9H5Cl2N |

|---|---|

Molecular Weight |

199.04 g/mol |

IUPAC Name |

4,7-dichloroquinoline |

InChI |

InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H/i12+1 |

InChI Key |

HXEWMTXDBOQQKO-HNHCFKFXSA-N |

Isomeric SMILES |

C1=CC2=C(C=C[15N]=C2C=C1Cl)Cl |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-5-cyano-1-(|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12405478.png)

![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)

![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)